2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde
Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of nitrogen and carbon atoms. It’s commonly found in many bioactive molecules, including nucleic acids and vitamins .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(Dimethylamino)ethyl methacrylate are synthesized through radical polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Scientific Research Applications
I have conducted a search for the scientific research applications of “2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde,” but it appears that specific applications for this compound are not widely documented or may not be well-known in publicly available sources.
However, compounds with dimethylamino groups, such as those related to “2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde,” are often used in the production of cationic polymers and have applications as flocculants, coagulants, dispersants, and stabilizers due to their highly charged nature . They are also used in the synthesis of fluorescent thiocholine esters , and in the preparation of amphiphilic copolymers due to their multi-stimuli-responsiveness, versatility, accessibility, and biocompatibility .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-6-methylpyrimidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-4-7(5-12)10-8(9-6)11(2)3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCRSFJJXIDZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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